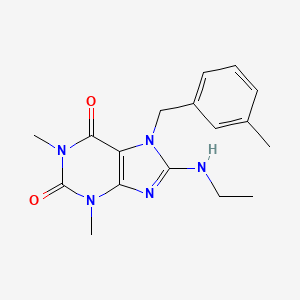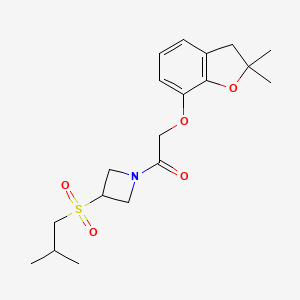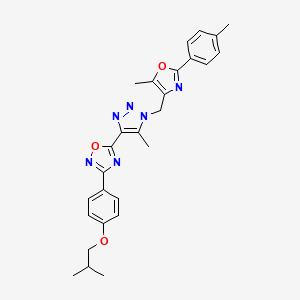
3-benzoyl-6-ethoxy-1-(2-fluorobenzyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzoyl-6-ethoxy-1-(2-fluorobenzyl)quinolin-4(1H)-one is a synthetic compound that belongs to the class of quinoline derivatives. It has gained attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
High-Sensitivity Chromatographic Analysis
- 3-Benzoyl-2-quinolinecarboxaldehyde, a related compound, is used as a precolumn fluorogenic reagent for ultrahigh sensitivity determination of primary amines in micro-column liquid chromatography with laser-induced fluorescence detection. This application is significant in analyzing amino acids and hydrolyzed protein samples, with detection limits in the low femtogram range (Beale et al., 1989).
Viscosity-Sensitive Fluorescent Probes
- Quinoline derivatives have been explored for their potential in developing viscosity-sensitive fluorescent probes. Derivatives like 2-phenylbenzo[g]quinoxaline exhibit a sensitive fluorescence response to viscosity changes, making them useful in viscosity detection (Wang et al., 2009).
Photochromism Studies
- Compounds like 3-benzoyl-2-benzyl-1-methyl-1H-quinolin-4-one (QC1) demonstrate photochromic properties, which involve a photoenolization process. This application is relevant in understanding the photochemical mechanisms in various molecular structures (Aloïse et al., 2006).
Synthesis of Fluorophores
- Quinoline derivatives are efficient fluorophores widely used in biochemistry and medicine for studying biological systems. They are particularly promising as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Antimycobacterial Properties
- Some quinoline derivatives have been synthesized and evaluated for their antimycobacterial properties against strains of Mycobacterium tuberculosis. These compounds have shown potential as anti-tuberculosis agents, with one such compound emerging as a promising anti-TB agent (Venugopala et al., 2020).
Cytotoxicity and Anticancer Activities
- Certain isatin and quinoxaline derivatives related to 3-benzoyl-6-ethoxy-1-(2-fluorobenzyl)quinolin-4(1H)-one have been synthesized and shown significant in vitro cytotoxic activities against various cancer cell lines, highlighting their potential as anticancer agents (Reddy et al., 2013).
Eigenschaften
IUPAC Name |
3-benzoyl-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3/c1-2-30-19-12-13-23-20(14-19)25(29)21(24(28)17-8-4-3-5-9-17)16-27(23)15-18-10-6-7-11-22(18)26/h3-14,16H,2,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEXPTIWZUOXSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-6-ethoxy-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-({[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}methyl)pyrrolidine-1-carboxylate](/img/structure/B2400124.png)

![3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2400126.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2400128.png)


![N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide](/img/structure/B2400134.png)



![2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2400139.png)
![1-[(4-fluorophenyl)methoxy]-2-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide](/img/structure/B2400140.png)
![N-[4-(cyanomethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2400141.png)
